1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 2-methylbenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified piperidine rings.
Substitution: Substituted products with new functional groups replacing the benzyl groups.
Scientific Research Applications
1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHYLBENZYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
- 1-(4-BENZYLPIPERIDIN-1-YL)-2-(2-METHYLBENZYL)PIPERAZINE
- 1-(1-BENZYL-4-PIPERIDYL)-4-(2-CHLOROBENZYL)PIPERAZINE
- 1-(1-BENZYL-4-PIPERIDYL)-4-(2-HYDROXYBENZYL)PIPERAZINE
These compounds share similar structural features but differ in the nature of the substituents on the piperidine rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-21-7-5-6-10-23(21)20-26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-22-8-3-2-4-9-22/h2-10,24H,11-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNKHLFVNGAHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.